4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide is a complex organic compound notable for its unique molecular structure and potential pharmacological applications. This compound features a cyclohexanecarboxamide moiety and a quinazolinone derivative, suggesting significant biological activity, particularly as an antagonist of the human calcitonin gene-related peptide receptor. The molecular formula is with a molecular weight of approximately 417.57 g/mol.
The compound has been synthesized and characterized in various studies, indicating its relevance in medicinal chemistry. It is primarily studied for its potential therapeutic effects in treating neurological disorders such as migraines due to its structural similarities with other pharmacologically active compounds.
This compound belongs to the class of quinazolinone derivatives, which are recognized for their diverse biological activities. Its classification as a cyclohexanecarboxamide further emphasizes its potential in drug development, particularly in targeting neuropeptide receptors involved in pain transmission.
The synthesis of 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide typically involves multi-step synthetic pathways. Key methods include:
The synthesis requires careful optimization to achieve high yields and purity, often employing liquid-phase synthesis techniques that enhance reaction efficiency. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the final product.
The molecular structure of 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide includes several functional groups that contribute to its biological activity:
The compound's molecular weight is approximately 417.57 g/mol, and it contains nitrogen, oxygen, sulfur, and carbon atoms arranged in a specific configuration that supports its biological activity.
The reactivity of this compound can be attributed to several functional groups present in its structure:
Understanding these reactions is crucial for developing analogs that may exhibit improved pharmacokinetic properties or enhanced biological activities.
The primary mechanism of action for 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide involves antagonism of the human calcitonin gene-related peptide receptor. This receptor plays a significant role in migraine pathophysiology:
This mechanism suggests significant therapeutic potential for migraine treatment and possibly other neurological conditions.
While specific physical properties such as boiling point and melting point are not universally documented for this compound, it is characterized by:
The chemical properties are influenced by the functional groups present:
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to characterize these properties further.
The primary application of 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide lies in medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4